Product packaging for Cycloocta-3,6-dien-1-ol(Cat. No.:CAS No. 62241-95-6)

Cycloocta-3,6-dien-1-ol

Cat. No.: B14551660
CAS No.: 62241-95-6
M. Wt: 124.18 g/mol
InChI Key: VTLYVCULGYVFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cycloocta-3,6-dien-1-ol is a versatile eight-membered cyclic diene alcohol that serves as a valuable synthetic intermediate and building block in organic chemistry and materials science research. Its structure, featuring both alkene functionality and an alcohol group, makes it a precursor for synthesizing complex eight-membered ring cyclitols, which are polyhydroxycyclooctanes of significant interest in the study of glycosidase inhibitors . These inhibitors are critical in several biological processes and are investigated for their potential in therapeutic areas such as diabetes, HIV infection, and as antifungal agents . The compound enables researchers to explore the effect of enhanced flexibility and new spatial distributions in molecular structures compared to more common six-membered rings . While efficient synthesis routes for isomers like cycloocta-3,5-dien-1-ol have been developed from cycloocta-1,3-diene , the specific properties and optimized synthesis of this compound remain an area of active investigation. Furthermore, derivatives of cyclooctene systems find applications in the development of novel fragrances . This product is intended for research purposes by qualified laboratory professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B14551660 Cycloocta-3,6-dien-1-ol CAS No. 62241-95-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62241-95-6

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

cycloocta-3,6-dien-1-ol

InChI

InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h2-5,8-9H,1,6-7H2

InChI Key

VTLYVCULGYVFOF-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(CC=C1)O

Origin of Product

United States

Synthetic Methodologies for Cycloocta 3,6 Dien 1 Ol and Analogues

Regioselective and Stereoselective Approaches to Cycloocta-3,6-dien-1-ol Scaffolds

The synthesis of specific isomers of cyclooctadienol, such as this compound, necessitates precise control over both regiochemistry and stereochemistry. The inherent flexibility and multiple reactive sites of cyclooctadiene precursors present significant challenges that chemists have addressed through various strategic approaches. These methods often focus on creating the core eight-membered ring with functionalities that either are, or can be converted to, the desired hydroxyl group at a specific position. Key strategies include the functionalization of pre-existing cyclooctadiene rings and the de novo construction of the ring system using methods like ring-closing metathesis and cycloaddition reactions. researchgate.netnih.govsemanticscholar.org The choice of strategy is often dictated by the desired substitution pattern and stereochemical outcome. researchgate.net

Directed Oxidation Reactions for Cyclooctadiene Derivatization

Directed oxidation of cyclooctadiene serves as a direct method for introducing oxygen functionality onto the carbocyclic scaffold. A notable example is the synthesis of cycloocta-3,5-dien-1-ol, a close analogue of the target compound, starting from cycloocta-1,3-diene (B7949762). researchgate.net The use of selenium dioxide (SeO₂) for the oxidation of dienes has been explored, though it often yields a mixture of allylic and homoallylic oxidation products. researchgate.net

To improve selectivity, a modified procedure utilizing a selenium oxide/oxygen (SeO₂/O₂) combination in refluxing acetic anhydride (B1165640) has been developed. researchgate.net This method demonstrates significant regioselectivity, favoring the formation of the homoallylic acetate (B1210297) over the allylic acetate. Subsequent reduction of the acetate with a reducing agent like lithium aluminum hydride (LAH) yields the desired homoallylic alcohol. researchgate.net This two-step sequence represents an efficient pathway to specific cyclooctadienol isomers. researchgate.net

ReactantReagentsProduct Ratio (Homoallylic:Allylic Acetate)Overall Yield (Acetates)Reference
Cycloocta-1,3-dieneSeO₂, O₂, Acetic Anhydride19:136% researchgate.net

This approach highlights how the choice of oxidizing agent and reaction conditions can direct the position of functionalization on a cyclooctadiene ring system.

Ring-Closing Metathesis (RCM) Strategies in Eight-Membered Ring Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of cyclic compounds, including challenging medium-sized rings like the eight-membered cyclooctadiene system. wikipedia.orgorganic-chemistry.org The reaction, typically catalyzed by ruthenium complexes such as Grubbs catalysts, involves the intramolecular metathesis of a diene precursor to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.orgnih.gov

The synthesis of eight-membered rings via RCM can be difficult due to ring strain. wikipedia.orgnih.gov However, the careful design of the acyclic diene precursor is crucial for a successful cyclization. nih.gov Factors such as the substitution pattern on the double bonds and the nature of the chain connecting them influence the efficiency of the RCM reaction. nih.gov Second-generation Grubbs catalysts have shown greater applicability for constructing more substituted double bonds within these rings. nih.gov RCM has been successfully applied to generate the eight-membered B ring in the synthesis of the complex natural product taxol, demonstrating its utility in advanced organic synthesis. nih.gov The functional group tolerance of modern RCM catalysts allows for the presence of hydroxyl groups or protected alcohols in the precursor, making it a direct route to cyclooctadienol scaffolds. wikipedia.org

Cycloaddition Reactions in the Construction of Cyclooctadiene Systems

Cycloaddition reactions provide a convergent and often stereocontrolled method for constructing cyclic systems. wikipedia.orgpageplace.delibretexts.org For the synthesis of eight-membered rings, higher-order cycloadditions that involve more than six π-electrons are particularly relevant.

One novel and effective strategy is the [5+3] cycloaddition involving 3-oxidopyrylium ylides. researchgate.netfigshare.com These intermediates can undergo a self-dimerization reaction that leads to the stereocontrolled formation of a highly functionalized cyclooctanoid core. researchgate.netfigshare.com This method allows for the rapid assembly of the eight-membered ring with multiple stereocenters and functional groups that can be further elaborated.

Another powerful technique is the transition metal-catalyzed [2+2+2+2] cycloaddition, or cyclotetramerization, of alkynes. For instance, the Ni(0)-catalyzed cyclotetramerization of propargyl alcohol has been used to synthesize 1,4,5,8-tetrakis(hydroxymethyl)cycloocta-1,3,5,7-tetraene. rsc.org While this yields a cyclooctatetraene (B1213319), the principle of using organometallic catalysts to assemble the eight-membered ring from simpler precursors is a key strategy. Subsequent selective reduction of the polyene system could, in principle, lead to cyclooctadiene scaffolds. These cycloaddition methods are powerful for building the fundamental carbocyclic framework. nih.govnih.gov

Organometallic Reagent-Mediated Syntheses of Cyclooctadienes

Organometallic reagents and catalysts play a pivotal role in several modern strategies for synthesizing cyclooctadiene derivatives. As mentioned previously, the nickel(0)-catalyzed cyclotetramerization of functionalized alkynes is a potent method for constructing the C₈ ring system. rsc.org This reaction assembles four alkyne units into a single cyclooctatetraene ring in one step, showcasing the efficiency of organometallic catalysis in carbon-carbon bond formation.

In addition to ring formation, organometallic reagents are essential for functional group transformations on the cyclooctadiene scaffold. For example, the reduction of acetate or ketone functionalities to the corresponding alcohol, a key step in producing cyclooctadienols, is commonly achieved using hydride reagents like lithium aluminum hydride (LAH). researchgate.net Furthermore, palladium- and nickel-catalyzed cross-coupling and C-H activation reactions represent a growing field that offers potential for the direct functionalization of the cyclooctadiene ring, although specific applications to this compound may be less common. acs.org The unique reactivity imparted by transition metals allows for transformations that are difficult to achieve with classical synthetic methods.

Development of Novel Synthetic Pathways to Functionalized Cyclooctadienes

The pursuit of more efficient and selective methods for the synthesis of functionalized cyclooctadienes is an ongoing area of research. Novel pathways often combine known reactions in new ways or employ new catalytic systems to overcome existing challenges. The development of higher-order cycloaddition reactions, such as the [5+3] cycloaddition of oxidopyrylium ylides, represents a significant advance in the rapid construction of complex cyclooctanoid structures. researchgate.netfigshare.com

Furthermore, the application of chemoenzymatic strategies is a promising frontier. While not yet specifically reported for this compound, the use of enzymes, such as ene reductases or oxidases, for C-H functionalization or cyclization reactions offers the potential for unparalleled selectivity. nih.gov These enzymatic methods, often operating under mild conditions, could provide access to specific stereoisomers that are difficult to obtain through traditional chemical synthesis. As catalyst design and reaction engineering progress, these novel pathways will become increasingly important for accessing complex molecules like functionalized cyclooctadienes.

Precursor Design and Chemical Transformations for this compound Architectures

The successful synthesis of a specific cyclooctadienol isomer is fundamentally linked to the design of the starting materials and the sequence of chemical transformations employed. The molecular architecture of the precursor directly influences the feasibility and outcome of key ring-forming or functionalization steps.

For strategies involving ring-closing metathesis, the precursor must be an acyclic diene with a specific length and geometry to favor the formation of the eight-membered ring over competing oligomerization or the formation of other ring sizes. nih.gov The placement of substituents and functional groups, such as a protected hydroxyl group, within this precursor is critical for dictating the final structure of the cyclized product.

In linear synthesis approaches, such as the oxidation of a pre-formed cyclooctadiene, the precursor is the hydrocarbon itself. researchgate.net The inherent reactivity of the precursor dictates the course of the subsequent transformation. For example, starting with cycloocta-1,3-diene leads to a specific set of oxidation products. researchgate.net The transformation sequence often involves an initial oxidation to introduce an oxygen-containing functional group (e.g., acetate), followed by a reduction to furnish the final alcohol. researchgate.net Similarly, in cycloaddition approaches, the precursors are the smaller fragments (e.g., a pyrylium (B1242799) salt) that will assemble to form the eight-membered ring, and their structure determines the functionality of the resulting cycloadduct. researchgate.net

Mechanistic Investigations of Reactions Involving Cycloocta 3,6 Dien 1 Ol

Exploration of Reaction Pathways and Intermediate Species

The study of reaction mechanisms in cyclooctadiene systems, including Cycloocta-3,6-dien-1-ol, is crucial for understanding and controlling chemical transformations. Research in this area delves into the intricate details of reaction pathways, identifying key intermediate species that dictate the final product distribution. For instance, the intramolecular Diels-Alder (IMDA) reaction of a related compound, (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one, has been shown to proceed through multiple alternative pathways. mdpi.com

Computational studies, such as those employing Bonding Evolution Theory (BET), have been instrumental in elucidating these complex reaction coordinates. mdpi.com These investigations reveal that the rearrangement of cyclooctatrienone derivatives can occur via three distinct routes (a, b, and c). mdpi.com Paths 'a' and 'b' are two-step mechanisms involving the formation of intermediate species, while path 'c' is a concerted, one-step process. mdpi.com

In one pathway, the initial reactant undergoes a acs.orgacs.org sigmatropic rearrangement to form an intermediate, which then proceeds through an IMDA reaction. mdpi.com Another pathway involves the formation of a bicyclic intermediate, which subsequently rearranges to the final product. mdpi.com The identification of such intermediates is critical for rationalizing the observed product distributions under different reaction conditions. For example, kinetic control may favor the formation of one product, while thermodynamic control leads to a more stable isomer. mdpi.com

The generation and trapping of reactive intermediates are also key experimental strategies. In the context of dehydro-Diels-Alder reactions, which can involve strained cyclic allenes, both concerted and stepwise diradical pathways have been explored computationally. nih.gov Experimental evidence for competing concerted and stepwise mechanisms has been found in intramolecular diyne + ene cycloadditions. nih.gov

The kinetics and thermodynamics of reactions involving cyclooctadienes are fundamental to understanding their reactivity. youtube.com Kinetic studies focus on the rates of reaction and the factors that influence them, such as the energies of transition states. youtube.com Thermodynamic studies, on the other hand, are concerned with the relative stabilities of reactants, products, and intermediates, which determine the extent to which a reaction will proceed at equilibrium. youtube.com

For complex reactions with multiple competing pathways, a thorough understanding of both kinetics and thermodynamics is essential to predict the major products. youtube.com A reaction may be kinetically controlled, favoring the product that is formed fastest (i.e., has the lowest activation energy), or thermodynamically controlled, favoring the most stable product. youtube.com

Computational chemistry plays a significant role in elucidating the energetic landscapes of these transformations. For example, density functional theory (DFT) calculations can be used to determine the activation free Gibbs energies and reaction Gibbs free energies for different reaction pathways. mdpi.com In the IMDA reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one, it was found that one pathway is kinetically favored, leading to a specific intermediate. mdpi.com However, the thermodynamically preferred product is formed at higher temperatures, consistent with experimental observations. mdpi.com

Experimental techniques are also employed to gather kinetic and thermochemical data. For instance, studies on the gas-phase reactions of cyclohexadienes with hydroxyl radicals have provided high-temperature kinetic data, which are crucial for developing accurate kinetic models for the oxidation of cyclic hydrocarbons. researchgate.net These studies have shown that different isomers of cyclohexadiene can exhibit different reactivities, highlighting the subtle interplay of structure and reactivity. kaust.edu.sa

Table 1: Calculated Gibbs Free Energies for the IMDA Reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one

Reaction Pathway Step Activation Free Gibbs Energy (kcal/mol) Reaction Gibbs Free Energy (kcal/mol)
Path a 1 (Tautomerization) 56.6 13.3
2 (Diels-Alder) 12.0 -40.1
Path b 1 ( acs.orgacs.org Sigmatropic) Kinetically Favored -
2 (Diels-Alder) - -
Path c 1 (Direct Diels-Alder) - -

Data sourced from MDPI. mdpi.com

A key aspect of mechanistic investigation is determining whether a reaction proceeds through a concerted or a stepwise mechanism. A concerted reaction occurs in a single step, where all bond-breaking and bond-forming processes happen simultaneously through a single transition state. psiberg.comquora.com In contrast, a stepwise reaction involves multiple steps and the formation of one or more intermediates. psiberg.comyoutube.com

Cycloaddition reactions, which are common in cyclooctadiene chemistry, can often proceed through either pathway. researchgate.net The Woodward-Hoffmann rules predict whether a concerted cycloaddition is thermally or photochemically allowed based on the symmetry of the molecular orbitals involved. researchgate.netfiveable.me However, even when a concerted pathway is allowed, a stepwise mechanism may still be competitive.

Computational studies are a powerful tool for distinguishing between these mechanisms. By mapping the potential energy surface, researchers can identify the transition states and intermediates for both concerted and stepwise pathways and compare their relative energies. nih.gov For example, in dehydro-Diels-Alder reactions, computational results have shown that a concerted reaction is generally favored energetically over a stepwise diradical route for enynes. nih.gov However, the energy difference between the two pathways can be small for diynes, suggesting that stepwise mechanisms may become more competitive in these systems. nih.gov

Experimental evidence can also provide insights into the operative mechanism. For instance, the stereochemical outcome of a reaction can sometimes distinguish between concerted and stepwise pathways. Concerted reactions are often stereospecific, meaning that the stereochemistry of the reactants dictates the stereochemistry of the products. youtube.com Stepwise reactions, on the other hand, may proceed through intermediates that can lose stereochemical information, leading to a mixture of stereoisomers. ochemtutor.com

The reactivity of cyclic compounds like this compound is significantly influenced by ring strain and molecular conformation. Ring strain arises from deviations of bond angles from their ideal values (angle strain), eclipsing interactions between adjacent substituents (torsional strain), and steric interactions across the ring (transannular strain). wikipedia.orglibretexts.org

Cyclooctadiene systems can adopt various conformations to minimize this strain. The specific conformation of the molecule can have a profound effect on its reactivity by influencing the accessibility of reactive sites and the orbital overlap required for certain reactions. For example, the chair conformation is generally the most stable for cyclohexane (B81311) rings, as it minimizes both angle and torsional strain. libretexts.orgsaskoer.ca However, other conformations, such as the boat and twist-boat, may be involved in reaction pathways.

The release of ring strain can be a powerful driving force for chemical reactions. Highly strained molecules are often more reactive than their acyclic counterparts. wikipedia.org For instance, trans-cyclooctene, which possesses significant ring strain due to the trans double bond within an eight-membered ring, is highly reactive in cycloaddition reactions and has found applications in bioorthogonal chemistry. unimi.it

Computational methods, such as molecular mechanics and ab initio calculations, can be used to study the conformational preferences and strain energies of cyclooctadiene derivatives. acs.org These studies can help to rationalize observed reaction rates and selectivities. For example, by understanding the conformational properties of the ground state and transition states, it is possible to predict how changes in the molecular structure will affect the activation energy of a reaction.

Stereochemical Outcomes and Diastereocontrol in Cyclooctadiene Reactions

The stereochemical outcome of reactions involving cyclooctadienes is a critical consideration, particularly in the synthesis of complex molecules with multiple stereocenters. Diastereocontrol refers to the preferential formation of one diastereomer over another. Achieving high levels of diastereocontrol is a major goal in modern organic synthesis.

In reactions that create new chiral centers, the spatial arrangement of substituents in the starting material and the transition state geometry determine the stereochemistry of the product. ochemtutor.com For example, in cycloaddition reactions, the approach of the reactants relative to each other (e.g., endo vs. exo) can lead to different diastereomers. youtube.com The "endo rule" in Diels-Alder reactions, for instance, often predicts the major product based on favorable secondary orbital interactions in the transition state. youtube.com

The existing stereocenters in a molecule like this compound can influence the stereochemical outcome of subsequent reactions. This is known as substrate-controlled diastereoselection. The hydroxyl group, for example, can direct incoming reagents to one face of the molecule through coordination or steric hindrance.

Furthermore, the use of chiral catalysts or reagents can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. Synergistic dual catalysis, for instance, has emerged as a powerful strategy for achieving stereodivergent synthesis, allowing access to multiple stereoisomers with precise control over the absolute and relative configuration. acs.orgacs.org

Table 2: Factors Influencing Stereochemical Outcomes in Cyclooctadiene Reactions

Factor Description Example
Substrate Control Existing stereocenters in the cyclooctadiene substrate direct the stereochemical course of the reaction. The hydroxyl group in this compound can direct an epoxidation to one face of the double bond.
Reagent Control The stereochemistry of a chiral reagent determines the stereochemical outcome of the reaction. Asymmetric dihydroxylation using a chiral osmium catalyst.
Catalyst Control A chiral catalyst creates a chiral environment that favors the formation of one enantiomer or diastereomer. Enantioselective hydrogenation using a chiral transition metal complex.
Transition State Geometry The relative orientation of reactants in the transition state influences the stereochemistry of the product. Endo vs. exo selectivity in Diels-Alder reactions. youtube.com

This table provides a generalized overview of factors influencing stereochemical outcomes.

Photochemical Reactivity and Associated Mechanistic Aspects in Cyclooctadiene Systems

The photochemical reactivity of cyclooctadiene systems offers unique pathways for the synthesis of novel molecular architectures that are often inaccessible through thermal reactions. Photochemical reactions are initiated by the absorption of light, which promotes a molecule to an electronically excited state with different reactivity compared to its ground state. beilstein-journals.org

A common photochemical transformation of cyclooctadienes is the [2+2] cycloaddition, which is typically forbidden under thermal conditions by the Woodward-Hoffmann rules but becomes allowed upon photoexcitation. researchgate.netfiveable.me This reaction can be used to construct four-membered rings and can occur either intramolecularly or intermolecularly.

Another important photochemical process is the cis-trans isomerization of the double bonds within the cyclooctadiene ring. The direct or sensitized photoisomerization of cis-cyclooctenes can lead to the formation of the highly strained and reactive trans-isomers. nih.gov This strategy has been utilized in the synthesis of complex natural products.

The mechanism of photochemical reactions can be complex, often involving excited singlet and triplet states, as well as the formation of exciplexes or excimers. The stereochemical outcome of photochemical reactions can be influenced by the nature of the excited state and the presence of chiral sensitizers or templates. oaepublish.com For example, enantioselective photoisomerization of cyclooctenes has been achieved using chiral aromatic esters as sensitizers. nih.gov

The study of cumulene photochemistry, including strained cyclic allenes like 1,2-cyclooctadiene, has also been a subject of interest. acs.org These highly reactive species can undergo a variety of photochemical transformations, leading to complex molecular structures.

Table 3: Comparison of Thermal and Photochemical Cycloadditions

Feature Thermal Cycloaddition Photochemical Cycloaddition
Activation Heat Light
[4+2] Cycloaddition (Diels-Alder) Generally allowed and concerted. fiveable.me Can be allowed, but may proceed through different mechanisms.
[2+2] Cycloaddition Generally forbidden and stepwise if it occurs. researchgate.net Generally allowed and can be concerted. researchgate.netfiveable.me
Stereochemistry Often predictable based on frontier molecular orbital theory and the Woodward-Hoffmann rules. fiveable.me Can be more complex and may depend on the nature of the excited state.

This table provides a simplified comparison of thermal and photochemical cycloaddition reactions.

Catalytic Transformations of Cycloocta 3,6 Dien 1 Ol

Transition Metal-Catalyzed Reactions Involving Cyclooctadienes

Transition metal complexes are extensively utilized in the catalysis of reactions involving cyclic polyenes like cyclooctadienes. The cyclooctadiene (COD) moiety, often 1,5-cyclooctadiene (B75094), is a common and versatile ligand in organometallic chemistry, capable of coordinating to a metal center in a η⁴-fashion. This coordination activates the diene, making it susceptible to various transformations. Furthermore, the cyclooctadiene ligand itself is often considered "labile," meaning it can be readily displaced by other ligands or substrates, making COD-containing complexes excellent catalyst precursors. mdpi.com

Rhodium complexes are powerful catalysts for a variety of transformations involving cyclic dienes. Rhodium(I) complexes, particularly those containing cyclooctadiene ligands such as [RhCl(COD)]₂, are widely used as catalyst precursors. These catalysts are effective in promoting cycloaddition reactions, including [4+2] and [2+2] cycloadditions, as well as cycloisomerization reactions. researchgate.netdntb.gov.ua For instance, rhodium catalysts can facilitate the reaction of electron-deficient alkenes with diazo compounds to produce cyclopropanes with high stereoselectivity. nih.gov

In the context of cyclooctadienes, rhodium catalysts can mediate intramolecular cycloisomerization and tandem Diels-Alder reactions, providing efficient pathways to complex bicyclic and tricyclic heterocyclic structures. dntb.gov.ua Another significant application is in the hydration of nitriles, where complexes of the type [RhCl(COD)(PR₃)] have demonstrated high efficiency in converting organonitriles to amides in aqueous media. acs.org The choice of phosphine (B1218219) ligand is crucial for tuning the catalyst's activity and selectivity.

Table 1: Overview of Rhodium-Catalyzed Reactions Relevant to Cyclic Polyenes

Reaction TypeCatalyst PrecursorSubstrate ClassProduct TypeRef.
Cycloaddition[Rh(COD)OH]₂Azides, AlkynesAtropisomeric Triazoles researchgate.net
CyclopropanationRh₂(S-TCPTAD)₄Electron-deficient alkenes, DiazoacetatesCyclopropanes nih.gov
Nitrile Hydration[RhCl(COD){P(NMe₂)₃}]OrganonitrilesAmides acs.org
C-H ActivationRh(III) complexesArenes, Cyclopropanolsβ-Aryl Ketones snnu.edu.cn

Palladium catalysis is a cornerstone of modern organic synthesis, and it offers diverse strategies for the functionalization of dienes. Ligand-directed C-H functionalization is a prominent method where a directing group on the substrate guides the palladium catalyst to activate a specific C-H bond, enabling the formation of new C-C, C-O, or C-N bonds. nih.gov While many examples involve aromatic C-H activation, the principles can be extended to the functionalization of cyclic systems.

Palladium(II) complexes, often prepared from precursors like PdBr₂(COD), are used in C(sp³)–H activation studies. acs.org These catalysts can exhibit significantly different reactivity profiles compared to other metals like nickel, partly due to palladium's ability to drastically increase the acidity of C-H bonds upon coordination. acs.org Cascade reactions catalyzed by palladium provide a powerful tool for building molecular complexity. For instance, diene-tethered heterocycles can undergo a palladium-catalyzed cascade involving C-H functionalization to generate novel polyheterocyclic structures with high diastereoselectivity.

Table 2: Selected Palladium-Mediated Reactions for Diene Functionalization

Reaction TypeCatalyst SystemSubstrate FeatureKey TransformationRef.
C-H FunctionalizationPd(II) complexesDirecting GroupC-C, C-O, C-N bond formation nih.gov
Cascade CyclizationPd(II) catalystsDiene-tethered heterocyclePolyheterocycle synthesis
CycloisomerizationPd(OAc)₂/bbedaEnynesAzacycles acs.org
Oxidative FunctionalizationPd(OAc)₂Cyclopropanes with directing groupsC-H functionalization / C-C activation nih.gov

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for many transformations. Nickel(0) complexes, such as Ni(COD)₂, are common starting materials for catalytic cycles. These catalysts are particularly adept at promoting cycloadditions and multicomponent coupling reactions. princeton.eduacs.org For example, nickel can catalyze the [4+2] coupling between cyclobutanones and allenes through a C-C bond cleavage mechanism, providing access to complex bicyclic systems. nih.gov

In the realm of 1,6-enynes, nickel catalysis enables switchable arylative/cyclization reactions where the reaction pathway (exo- vs. endo-cyclization) can be controlled by the choice of ligand and electrophilic trapping reagents. nih.gov This level of control allows for the selective synthesis of either six- or seven-membered rings. Nickel-catalyzed asymmetric cyclizations of substrates like carbonyl-alkynes and enynes have also been developed, highlighting the utility of this metal in constructing chiral carbo- and heterocycles. rsc.org

Table 3: Nickel-Catalyzed Cyclization and Cycloaddition Reactions

Reaction TypeCatalyst PrecursorSubstratesProduct ScaffoldsRef.
[4+2] CycloadditionNi(COD)₂Cyclobutanones, Allenes[3.2.2] Bicycles nih.gov
Arylative CyclizationNi(0)/Ligand1,6-Enynes6- or 7-Membered Rings nih.gov
[4+4] CycloadditionNi(COD)₂/Ph₃PDienesCyclooctadienes princeton.edu
Asymmetric CyclizationNi/Chiral LigandsCarbonyl-alkynes, EnynesChiral Heterocycles rsc.org

Rhenium complexes exhibit unique reactivity with cyclic polyenes. The semi-solvated complex [Re(η⁶-C₆H₆)(NCCH₃)₃]⁺ serves as a versatile precursor for synthesizing rhenium "piano-stool" complexes. uzh.chnih.gov In these reactions, the acetonitrile (B52724) ligands are readily displaced by various π-donors, including 1,5-cyclooctadiene (COD), to form stable η⁴-diene complexes. uzh.chnih.gov

The coordination of the cyclooctadiene ligand to the rhenium center alters its electronic properties and reactivity. Spectroscopic characterization, including NMR, shows a significant upfield shift of the signals corresponding to the diene protons and carbons upon coordination, which is indicative of the shielding effect of the metal center. nih.gov While much of the research focuses on the synthesis and characterization of these stable complexes, they are also investigated as potential intermediates or catalysts in various chemical transformations. dtu.dknih.gov

Table 4: Rhenium Complexes Involving Cyclooctadiene

Precursor ComplexReactantProduct ComplexKey FeatureRef.
[Re(η⁶-C₆H₆)(NCCH₃)₃]⁺1,5-Cyclooctadiene (COD)[Re(η⁶-C₆H₆)(η⁴-COD)(NCCH₃)]⁺Stable η⁴-diene complex formation uzh.chnih.gov
[NBu₄][ReOCl₄]Pentadentate Amines{ReVO}³⁺ or {ReVCl}⁴⁺ complexesEncapsulation of the metal core acs.org
(Cpttt)ReO₃PPh₃(Cpttt)ReO₂Monomeric Re(V) dioxo species dtu.dk

Ruthenium complexes are highly versatile catalysts, and those incorporating cyclooctadiene ligands are particularly useful as precursors due to the labile nature of the COD ligand. mdpi.com For instance, [RuCl₂(cod)]n can be used to generate highly active in-situ N-heterocyclic carbene (NHC)/ruthenium catalytic systems for atom-economic reactions like the dehydrogenative amidation of alcohols. mdpi.com The replacement of other ligands (like p-cymene) with COD facilitates the formation of poly-carbene ruthenium species, which are believed to be the active catalysts. mdpi.com

Ruthenium also catalyzes a variety of cycloaddition reactions. nih.gov The reaction of tricarbonyl(η-cyclo-octa-1,5-diene)ruthenium with triphenylcarbenium tetrafluoroborate (B81430) (Ph₃CBF₄) leads to hydride abstraction, forming a cationic cyclo-octadienylium complex. rsc.org This activated intermediate can then react with nucleophiles to generate new functionalized cyclic products. The catalytic isomerization of both free and coordinated cyclooctadienes has also been studied, sometimes leading to novel ring contractions. rsc.org

Table 5: Ruthenium-Based Catalysis with Cyclooctadienes

Catalyst/PrecursorReaction TypeSubstratesProduct TypeRef.
[RuCl₂(cod)]n / NHCDehydrogenative AmidationAlcohols, AminesAmides mdpi.com
Ru(η⁶-C₁₀H₈)(η⁴-C₈H₁₂)Ligand ReplacementArenesRu(η⁶-arene)(η⁴-C₈H₁₂) acs.org
(C₈H₁₂)Ru(CO)₃Hydride AbstractionPh₃CBF₄[(C₈H₁₁)Ru(CO)₃]⁺ rsc.org
Ru₃(CO)₁₂Pauson-Khand typeAlkynes, IsocyanatesPolysubstituted Maleimides nih.gov

Organocatalysis in Cycloocta-3,6-dien-1-ol Chemistry

Organocatalysis is a branch of catalysis that utilizes small, chiral organic molecules to accelerate chemical reactions, representing a third major pillar alongside metal catalysis and biocatalysis. rsc.orgyoutube.com This field has gained prominence for its ability to construct complex chiral molecules under mild, often environmentally benign conditions. rsc.org Key activation modes in organocatalysis include the formation of transient iminium ions (LUMO-lowering) or enamines (HOMO-raising) from carbonyl compounds and secondary amine catalysts. beilstein-journals.orgnih.govprinceton.eduacs.org These strategies have been successfully applied to a wide range of transformations, including Diels-Alder reactions, Michael additions, and aldol (B89426) reactions. princeton.edunih.govyoutube.com

Despite the broad utility of organocatalysis, a comprehensive search of the scientific literature reveals a notable lack of specific research on the application of organocatalytic methods to this compound or closely related functionalized cyclooctadienes. While the principles of activating dienophiles or dienes could theoretically be applied, there are currently no documented examples or detailed research findings focusing on the organocatalytic transformations of this specific substrate.

Biocatalysis and Enzymatic Transformations of Cyclooctadiene Derivatives

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high levels of selectivity under mild reaction conditions. While specific enzymatic transformations of this compound are not extensively documented, the broader class of cyclooctadiene derivatives has been the subject of various biocatalytic studies. These studies provide a foundation for potential enzymatic applications for this compound, primarily focusing on oxidoreductases and enzymes capable of mediating cycloaddition reactions.

Enzymes, particularly oxidoreductases, are well-suited for the selective oxidation or reduction of functional groups within multifunctional molecules like this compound. For instance, alcohol dehydrogenases could be employed for the stereoselective oxidation of the hydroxyl group to the corresponding ketone, cycloocta-3,6-dien-1-one. Conversely, the reduction of a ketone precursor could yield highly enantioenriched this compound. Furthermore, enzymes such as ene-reductases could selectively reduce one of the carbon-carbon double bonds, leading to cycloocten-1-ol (B8365805) derivatives with high stereocontrol. The success of these transformations is contingent on the specific enzyme's substrate tolerance and its ability to accommodate the cyclooctadiene ring system.

In the realm of cycloaddition reactions, the enzymatic catalysis of [4+2] and [6+4] cycloadditions has been reported, showcasing the potential for complex molecular architectures to be assembled under biological conditions. While these have not been specifically demonstrated with this compound as a substrate, the principles of enzyme-catalyzed pericyclic reactions suggest that with appropriate enzyme engineering or discovery, such transformations could be feasible. The hydroxyl group of this compound could serve as a handle for directing the enzymatic reaction or for subsequent modifications.

The use of whole-cell biocatalysts, which contain a cascade of enzymes, presents another avenue for the transformation of cyclooctadiene derivatives. This approach can offer advantages in terms of cofactor recycling and multi-step syntheses performed in a single pot. For example, a microorganism could be engineered to express a sequence of enzymes that first modify the hydroxyl group of this compound and then catalyze a selective transformation on one of the double bonds.

The following table summarizes potential biocatalytic transformations applicable to cyclooctadiene derivatives, including this compound:

Transformation TypeEnzyme ClassPotential Product from this compoundKey Advantages
OxidationAlcohol DehydrogenaseCycloocta-3,6-dien-1-oneHigh stereoselectivity
ReductionEne-reductaseCycloocten-1-olHigh stereoselectivity
CycloadditionPericyclaseBicyclic alcohol derivativesFormation of complex structures
Multi-step synthesisWhole-cell biocatalystVarious functionalized cyclooctane (B165968) derivativesCofactor recycling, one-pot synthesis

Achieving Regioselective and Chemoselective Control in Catalytic Cyclooctadiene Reactions

The presence of multiple reactive sites in this compound—two double bonds and a hydroxyl group—presents a significant challenge in achieving regioselective and chemoselective control during catalytic transformations. The ability to selectively functionalize one site over the others is crucial for the synthesis of well-defined products. Various strategies have been developed to address this challenge in the broader context of cyclooctadiene derivatives, which can be extrapolated to this compound.

Chemoselectivity:

Chemoselective control involves the preferential reaction of one functional group in the presence of others. In the case of this compound, this translates to selectively targeting either the hydroxyl group or one of the double bonds.

Protection Strategies: A common approach to achieve chemoselectivity is the use of protecting groups. The hydroxyl group can be protected with a suitable protecting group, such as a silyl (B83357) ether or an ester, to prevent its participation in subsequent reactions targeting the double bonds. After the desired transformation on the olefinic moieties, the protecting group can be removed to regenerate the alcohol.

Catalyst Control: The choice of catalyst can also dictate chemoselectivity. For instance, certain transition metal catalysts may show a higher affinity for coordinating with the double bonds over the hydroxyl group, or vice versa. This can be influenced by the electronic properties of the metal center and the ligands.

Regioselectivity:

Regioselectivity refers to the preferential reaction at one of the two double bonds. The double bonds in this compound are electronically similar, making regioselective functionalization challenging.

Directing Group Effects: The hydroxyl group can act as a directing group, influencing the regioselectivity of a reaction at one of the double bonds. In transition metal-catalyzed reactions, the hydroxyl group can coordinate to the metal center, bringing the catalyst into proximity with one of the double bonds and thus favoring its reaction.

Ligand Effects: The steric and electronic properties of ligands in a metal complex can play a crucial role in controlling regioselectivity. Bulky ligands may favor reaction at the less sterically hindered double bond, while chiral ligands can be used to achieve enantioselective and regioselective transformations.

Organocatalysis: Organocatalysts can also be employed to achieve regioselective transformations. For example, chiral amines or Brønsted acids can activate one of the double bonds preferentially through the formation of specific hydrogen bonding interactions or through the generation of chiral intermediates.

The following table outlines strategies for achieving selective control in the catalytic transformations of cyclooctadiene derivatives:

Selectivity TypeStrategyExample Application for this compound
ChemoselectivityProtecting GroupProtection of the -OH group as a silyl ether to allow for selective epoxidation of the double bonds.
ChemoselectivityCatalyst ChoiceUse of a catalyst that preferentially coordinates to the double bonds for hydrogenation, leaving the -OH group intact.
RegioselectivityDirecting GroupCoordination of a metal catalyst to the -OH group to direct epoxidation to the proximal double bond.
RegioselectivityLigand ControlEmploying a bulky phosphine ligand in a rhodium catalyst to favor hydroformylation at the less sterically encumbered double bond.
RegioselectivityOrganocatalysisUsing a chiral amine catalyst to promote an enantioselective and regioselective Michael addition to one of the double bonds.

By carefully selecting the reaction conditions, catalyst, and any necessary protecting or directing groups, it is possible to achieve a high degree of control over the outcome of catalytic reactions involving this compound, enabling the synthesis of a wide range of functionalized cyclooctane derivatives.

Advanced Spectroscopic and Computational Analysis

Application of High-Resolution NMR Spectroscopy for Structural and Conformational Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination and conformational analysis of cyclic systems like "Cycloocta-3,6-dien-1-ol". Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, while advanced techniques reveal through-bond and through-space correlations, painting a detailed picture of the molecular architecture.

The conformational flexibility of the eight-membered ring in cyclooctadiene derivatives results in complex NMR spectra that are often temperature-dependent. Dynamic NMR spectroscopy is particularly useful in studying the conformational barriers and interconversion pathways of these molecules. For the parent 1,5-cyclooctadiene (B75094), NMR studies have been employed to determine the energy barriers associated with its conformational changes. acs.org The presence of a hydroxyl group in "this compound" is expected to influence the conformational equilibrium, and its position can be definitively established using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

The chemical shifts in the ¹H NMR spectrum are indicative of the electronic environment of the protons. Olefinic protons in cyclooctadiene systems typically resonate in the range of δ 5.5-6.0 ppm, while the allylic and saturated methylene protons appear at higher fields. The proton attached to the carbinol carbon in "this compound" would be expected in the δ 3.5-4.5 ppm region, with its exact shift dependent on the molecule's conformation and hydrogen bonding interactions. Similarly, in the ¹³C NMR spectrum, the olefinic carbons resonate around δ 125-135 ppm, and the carbinol carbon would appear in the δ 60-80 ppm range.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Cyclooctadiene Derivatives.

Atom 1,5-Cyclooctadiene Substituted Cyclooctadiene Derivative (Generic)
Olefinic C-H ~5.6 5.5 - 5.9
Allylic CH₂ ~2.3 2.2 - 2.6
Carbinol C-H N/A 3.5 - 4.5
Olefinic C ~129 125 - 135
Allylic C ~32 30 - 35
Carbinol C N/A 60 - 80

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

Conformational analysis of cyclooctadiene derivatives is aided by the study of coupling constants and Nuclear Overhauser Effect (NOE) data. The magnitude of three-bond proton-proton coupling constants (³JHH) provides information about dihedral angles, which helps in defining the ring's conformation. NOE experiments reveal through-space proximities between protons, further constraining the possible three-dimensional structures. Theoretical calculations are often used in conjunction with NMR data to determine the most stable conformations. researchgate.netauremn.org.br

Mass Spectrometry Techniques in Mechanistic Elucidation of Cyclooctadiene Reactions

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through the analysis of its fragmentation patterns. libretexts.org In the context of "this compound," MS can provide crucial information for its identification and for understanding the mechanisms of its reactions. wikipedia.org

Electron Ionization (EI) is a common MS technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. For "this compound," the molecular ion peak would confirm its molecular weight.

Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.org For "this compound," alpha-cleavage would result in the loss of an alkyl radical. Cycloalkenes often undergo retro-Diels-Alder reactions upon ionization, leading to the cleavage of the ring into two smaller fragments. youtube.com The fragmentation pattern of "this compound" would likely be a combination of these characteristic fragmentation pathways.

Table 2: Expected Key Mass Spectrometry Fragments for this compound.

Fragmentation Process Resulting Fragment (m/z)
Molecular Ion [C₈H₁₂O]⁺
Loss of Water [C₈H₁₀]⁺
Alpha-Cleavage Loss of an alkyl radical

Mass spectrometry is also instrumental in elucidating reaction mechanisms. purdue.edursc.org By analyzing the mass spectra of reaction mixtures over time, it is possible to identify intermediates and products, providing insights into the reaction pathway. nih.govresearchgate.net Techniques such as Electrospray Ionization (ESI) and Chemical Ionization (CI) are softer ionization methods that can be used to study reaction intermediates with minimal fragmentation. nih.gov For instance, in studying the oxidation or metal-catalyzed reactions of "this compound," ESI-MS could be used to detect and characterize key intermediates, helping to build a comprehensive mechanistic picture.

X-ray Crystallography of Cyclooctadiene Derivatives and Their Metal Complexes

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation and stereochemistry. While obtaining a suitable single crystal of "this compound" itself might be challenging, the crystallographic analysis of its derivatives or its metal complexes can provide invaluable structural information.

Cyclooctadiene, particularly 1,5-cyclooctadiene (COD), is a common and versatile ligand in organometallic chemistry. acs.orgacs.org The crystal structures of numerous metal complexes containing the COD ligand have been determined. nih.govresearchgate.net These studies reveal how the cyclooctadiene ring coordinates to the metal center and how this coordination influences the conformation of the eight-membered ring. In many of these complexes, the COD ligand adopts a tub-like conformation.

The analysis of the crystal structure of a metal complex of "this compound" would reveal the coordination of both the diene and the hydroxyl group to the metal center. The structural parameters obtained from such a study would provide a benchmark for computational models and would help in understanding the ligand's electronic and steric properties.

Table 3: Representative Crystallographic Data for a Metal-Cyclooctadiene Complex.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Varies
b (Å) Varies
c (Å) Varies
β (°) Varies
C-C (olefinic) (Å) ~1.39
C-C (allylic) (Å) ~1.52
Metal-C (olefinic) (Å) Varies

Data is generic and representative of a typical metal-COD complex. nih.gov

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) has become a powerful tool in modern chemistry for investigating the electronic structure, geometry, and reactivity of molecules. whiterose.ac.ukrsc.org DFT calculations can provide insights that are complementary to experimental data and can be used to predict properties that are difficult to measure.

DFT calculations are widely used to predict the reactivity and stereoselectivity of chemical reactions. rsc.orgrsc.org For reactions involving "this compound," such as Diels-Alder reactions, epoxidations, or hydroborations, DFT can be employed to model the potential energy surface and identify the most favorable reaction pathways. chemrxiv.orgnih.gov

By calculating the energies of the reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. nsf.gov This information allows for the prediction of which regio- and stereoisomers are likely to be formed. For example, in a Diels-Alder reaction where "this compound" acts as the diene, DFT can predict whether the endo or exo product is favored by comparing the energies of the respective transition states. The presence of the hydroxyl group can exert a significant directing effect on the stereochemical outcome of reactions, and DFT can be used to understand the origin of this effect, whether it be steric or electronic in nature. nih.gov

A key strength of DFT is its ability to locate and characterize transition state structures. e3s-conferences.orgresearchgate.net A transition state is a first-order saddle point on the potential energy surface, and its geometry provides a snapshot of the bond-forming and bond-breaking processes during a reaction. By analyzing the geometry of a transition state, one can gain a deep understanding of the reaction mechanism.

For reactions of "this compound," DFT can be used to compute the structures of the transition states for different possible pathways. e3s-conferences.org The energy of the transition state determines the activation barrier of the reaction. By mapping out the entire reaction coordinate from reactants to products through the transition state, a detailed energy profile can be constructed. This profile provides a comprehensive view of the thermodynamics and kinetics of the reaction.

As a flexible eight-membered ring, "this compound" can exist in multiple conformations. Computational methods, particularly DFT, are highly effective for exploring the conformational landscape of such molecules. mdpi.com By performing a systematic conformational search, it is possible to identify all the low-energy conformers and to determine their relative stabilities.

The calculations can provide accurate geometries for each conformer, including bond lengths, bond angles, and dihedral angles. This information is crucial for interpreting experimental data, such as NMR spectra. Furthermore, the energy barriers for the interconversion between different conformers can be calculated, providing insights into the molecule's dynamic behavior. The presence and orientation of the hydroxyl group in "this compound" can lead to intramolecular hydrogen bonding in certain conformations, which can be accurately modeled by DFT.

Role in Complex Molecular Architectures and Total Synthesis

Cycloocta-3,6-dien-1-ol as a Key Intermediate in Natural Product Synthesis

The strategic incorporation of a functionalized cyclooctadiene ring is a cornerstone of many total synthesis campaigns targeting cyclooctanoid natural products. acs.orgcaltech.edu By starting with a building block like this compound, which already contains the core eight-membered ring, chemists can focus on the more intricate tasks of installing stereocenters and fashioning additional fused or bridged ring systems. The hydroxyl group and the two double bonds serve as versatile chemical handles for subsequent transformations, allowing for a modular and convergent approach to complex target molecules. organic-chemistry.orgnih.gov

Strategies for Constructing Eight-Membered Carbocyclic Rings

The construction of eight-membered rings is notoriously difficult due to unfavorable entropic factors and the potential for transannular strain (interactions between opposite sides of the ring). pku.edu.cnnih.gov Consequently, a variety of specialized methods have been developed to overcome these challenges.

One of the most powerful and widely used techniques is Ring-Closing Metathesis (RCM) . nih.govwikipedia.org This reaction employs metal catalysts, typically based on ruthenium, to form a new double bond between two existing terminal alkene chains within the same molecule, effectively "zipping" the chain into a ring. acs.orgresearchgate.net RCM has proven invaluable for creating a wide range of ring sizes, including the challenging eight-membered systems. nih.gov

Another major class of reactions is cycloadditions , where multiple components are brought together in a single step to form the ring. Transition-metal-catalyzed cycloadditions, such as [4+4], [4+2+2], and [6+2] reactions, are particularly effective for synthesizing eight-membered carbocycles by circumventing the limitations of traditional thermal cycloadditions. pku.edu.cnmdpi.comacs.orgacs.org These methods offer a high degree of control over the structure of the final product.

The table below summarizes some of the key strategies employed for the synthesis of eight-membered carbocycles.

Strategy Description Key Features References
Ring-Closing Metathesis (RCM)Intramolecular reaction of a diene catalyzed by a metal complex (e.g., Grubbs catalyst) to form a cycloalkene and a small volatile byproduct (e.g., ethylene).High functional group tolerance; effective for a wide range of ring sizes. nih.govwikipedia.orgacs.orgresearchgate.net
[4+4] CycloadditionA transition-metal-catalyzed reaction that joins two 1,3-diene molecules to form an eight-membered ring.Efficiently builds the core ring from simpler starting materials. pku.edu.cn
[4+2+2] CycloadditionA metal-catalyzed process that combines a 1,3-diene, an alkene, and an alkyne (or another diene) to construct a bicyclic eight-membered ring system.Rapidly increases molecular complexity; can build fused ring systems. acs.orgacs.org
Cationic CarbocyclizationA Brønsted acid-catalyzed cyclization of substrates containing both alkene and alkyne functionalities to form fused medium-sized rings.Forms dibenzo-fused eight-membered rings via a vinyl cation intermediate. nih.gov
Organocatalytic CycloadditionUse of small organic molecules as catalysts (e.g., chiral primary amines) to promote reactions like [6+4] cycloadditions.Provides enantioselective access to complex cyclooctane (B165968) structures. researchgate.net

Stereodivergent and Enantioselective Approaches to Total Synthesis

The biological activity of a natural product is critically dependent on its three-dimensional structure, or stereochemistry. Therefore, controlling the stereochemical outcome of a synthesis is of paramount importance. Stereodivergent synthesis refers to methods that can selectively produce any possible stereoisomer of a target molecule from a common starting material, which is crucial for studying structure-activity relationships. nih.govcore.ac.ukacs.org

In the context of cyclooctanoid synthesis, a chiral intermediate such as an enantiomerically pure form of this compound can serve as a foundational element for establishing the absolute stereochemistry of the final natural product. Advanced catalytic methods, including organocatalysis and transition metal catalysis, have enabled the development of enantioselective reactions that create eight-membered rings with high stereocontrol. researchgate.netbeilstein-journals.org For example, enantioselective 1,3-dipolar [6+4] cycloadditions catalyzed by chiral primary amines can produce complex cyclooctane rings with excellent enantioselectivity. researchgate.net Such strategies are essential for the efficient and precise total synthesis of optically active natural products. nih.govnih.gov

Applications in the Construction of Strained Cyclic Systems

The cyclooctadiene framework is not only a precursor to cyclooctanoid natural products but also a versatile platform for constructing more complex and highly strained polycyclic systems. nih.govnih.govexlibrisgroup.com The inherent conformational flexibility and ring strain of the eight-membered ring can be harnessed as a driving force for subsequent bond-forming reactions.

For instance, the double bonds within a cyclooctadiene derivative can undergo intramolecular reactions, such as transannular cyclizations, to form bicyclic structures like bicyclo[3.3.1]nonanes or other bridged systems. mdpi.com These transformations can be initiated by electrophilic reagents or transition metals, leading to the rapid assembly of intricate, cage-like architectures. The synthesis of hetero-adamantanes and other tricyclic systems from cycloocta-1,5-diene (B8815838) highlights the utility of this approach in creating structurally novel molecules with potential applications in medicinal chemistry. chemrxiv.orgchemrxiv.org

Integration of Cyclooctadiene Motifs into Advanced Organic Materials and Functional Molecules

Beyond the realm of natural product synthesis, the unique structural and reactive properties of cyclooctadiene motifs make them attractive components for advanced organic materials. The defined geometry and the presence of reactive double bonds allow for the incorporation of these rings into polymers and other functional molecules.

Derivatives of cyclooctene (B146475) and cyclooctadiene are valuable monomers in Ring-Opening Metathesis Polymerization (ROMP) . This polymerization technique uses metathesis catalysts to create polymers with the double bonds retained in the polymer backbone. researchgate.net These unsaturated polymers can be further modified, allowing for the synthesis of materials with tailored properties, such as hydrophilic or amphiphilic polymers.

Furthermore, the ability to functionalize the cyclooctadiene ring, for example through the hydroxyl group of this compound, provides a means to attach these motifs to other molecular systems or surfaces. This opens up possibilities for their use in the development of new materials, including organometallic complexes and functional polymers with specific electronic or physical properties. wikipedia.orgsigmaaldrich.commdpi.com

Future Research Directions and Unexplored Reactivities

Development of Next-Generation Synthetic Methodologies for Cycloocta-3,6-dien-1-ol

While classical approaches to the synthesis of cyclooctadienols exist, future efforts will likely focus on enhancing efficiency, selectivity, and sustainability. The development of methodologies that offer precise control over stereochemistry and functional group placement is a key area for advancement.

One promising avenue is the refinement of oxidation reactions of cyclooctadienes. For instance, a known synthesis for the isomeric cycloocta-3,5-dien-1-ol starts from cycloocta-1,3-diene (B7949762), utilizing selenium dioxide oxidation to introduce the hydroxyl group. researchgate.net This method, however, often yields a mixture of products. Future research could focus on developing more selective catalytic systems, potentially using transition metals or organocatalysts, to directly and selectively hydroxylate 1,4-cyclooctadiene at the desired position to yield this compound.

Another area of exploration involves metal-mediated approaches. Iron-complexed cyclooctatetraene (B1213319) has been used as a starting point for the synthesis of various disubstituted cycloocta-1,3-dienes through iterative nucleophilic and electrophilic additions. acs.org Adapting such strategies could provide a modular and highly controllable route to this compound and its derivatives. The development of enantioselective methods will also be crucial, potentially leveraging chiral ligands in metal-catalyzed reactions to produce single-enantiomer products, which are vital for applications in life sciences.

Synthetic Approach Starting Material Key Reagents Potential Advantages Reference
Directed Oxidation 1,4-CyclooctadieneTransition Metal Catalysts, OxidantsHigh selectivity, potential for stereocontrol researchgate.net
Metal-Mediated Functionalization Cyclooctatetraene ComplexesOrganometallic Nucleophiles, ElectrophilesModular, high control over substitution patterns acs.org
Enantioselective Synthesis CyclooctadieneChiral Catalysts (e.g., Rh, Ni)Access to enantiopure compounds nih.gov

Expanding the Scope of Catalytic Transformations for Cyclooctadiene Derivatives

The olefinic bonds within this compound are prime targets for a wide array of catalytic transformations. A significant area for future research is the application of olefin metathesis. Tandem ring-opening/ring-closing metathesis has been successfully applied to other cyclooctadiene derivatives to create novel methylene-bridged bicyclic structures. acs.orgresearchgate.net Applying this to this compound could generate a library of complex, three-dimensional molecules that are otherwise difficult to access. The choice of catalyst, such as various Grubbs or Hoveyda-Grubbs catalysts, will be critical in controlling the reaction pathway and product selectivity. researchgate.net

Furthermore, the isomerization of cyclooctadienes is another fertile ground for exploration. Heterobimetallic complexes, such as those containing zinc and zirconium, have been shown to catalyze the isomerization of 1,5-cyclooctadiene (B75094) to 1,3-cyclooctadiene and even to cyclooctyne. nih.gov Investigating the behavior of this compound under similar catalytic conditions could lead to novel isomers or strained ring systems with unique reactivity.

The development of enantioconvergent reactions represents a sophisticated strategy where a chiral catalyst converts a racemic mixture of a cyclooctadiene derivative into a single enantiomer of the product. nih.gov This approach is highly valuable for streamlining the synthesis of chiral molecules and could be applied to reactions involving the functionalization of the double bonds or the hydroxyl group of this compound.

Catalytic Transformation Catalyst Type Potential Products Key Research Goal Reference
Ring-Rearrangement Metathesis Ruthenium-based (e.g., Grubbs, Hoveyda-Grubbs)Bicyclic and polycyclic frameworksSynthesis of complex molecular architectures acs.orgresearchgate.net
Isomerization Heterobimetallic complexes (e.g., Zn/Zr)Isomeric dienes, strained alkynesAccess to novel unsaturated carbocycles nih.gov
Enantioconvergent Cross-Coupling Nickel/bis(oxazoline) systemsEnantiopure functionalized derivativesDeracemization and asymmetric synthesis nih.gov
[5+2] Cycloaddition Rhodium complexes with cyclooctatetraene ligandsFused ring systemsEfficient construction of seven-membered rings stanford.edu

Innovative Applications in Contemporary Synthetic Organic Chemistry

The structural features of this compound make it an attractive building block for the synthesis of complex molecular targets. Its eight-membered ring can serve as a scaffold for natural product synthesis or the creation of novel molecular probes. For example, derivatives of cyclooctadiene have been used as precursors for aminocyclitols, which are compounds with significant biological activity. beilstein-journals.org

An exciting and relatively unexplored application is in the field of "click chemistry." The highly strained isomer, (E,E)-1,5-cyclooctadiene, has been shown to undergo rapid cycloaddition reactions, making it a powerful tool in chemical biology and materials science. rsc.org Future research could explore the synthesis and reactivity of strained isomers of this compound, potentially opening doors to new bio-orthogonal ligation strategies.

Moreover, cyclooctatetraene derivatives have found applications as electron-transporting materials in organic light-emitting diodes (OLEDs). google.com This suggests that appropriately functionalized cyclooctadiene derivatives, including those derived from this compound, could be investigated for their electronic properties and potential use in novel organic materials.

Interdisciplinary Research Avenues with Cyclooctadiene Chemistry

The future of cyclooctadiene chemistry, including that of this compound, will increasingly involve collaboration across traditional scientific boundaries. nih.gov

Materials Science: The development of polymers and functional materials derived from cyclooctadiene scaffolds is a promising area. The ability to create cross-linked or functionalized polymers through reactions of the double bonds could lead to materials with unique mechanical or electronic properties. The use of cyclooctatetraene derivatives in OLEDs is a prime example of the intersection between organic synthesis and materials science. google.com

Chemical Biology: As demonstrated by the use of strained cyclooctadienes in click chemistry, these molecules can serve as powerful tools for studying biological systems. rsc.org Functionalized this compound derivatives could be designed as probes to label and track biomolecules within living cells, helping to unravel complex biological processes.

Medicinal Chemistry: Eight-membered rings are found in a variety of biologically active natural products. The this compound framework can serve as a starting point for the synthesis of novel therapeutic agents. Its functional handles—a hydroxyl group and two double bonds—allow for diverse chemical modifications to optimize biological activity and pharmacokinetic properties. The synthesis of aminocyclitol derivatives from cyclooctadiene highlights this potential. beilstein-journals.org

This interdisciplinary approach ensures that fundamental discoveries in the chemistry of this compound can be translated into practical applications that address challenges in medicine, materials, and beyond.

Q & A

Basic: What are the key synthetic routes for Cycloocta-3,6-dien-1-ol, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:
this compound can be synthesized via copper-catalyzed reactions using substrates like aliphatic alcohols and aldehydes. For example, highlights the use of CuBr₂ in 1,4-dioxane at 130°C for 12 hours to synthesize structurally similar dienols. Reaction conditions (temperature, solvent, catalyst loading) critically impact stereoselectivity. Post-synthesis purification via HPLC and structural validation using NMR, IR, and HRMS are essential to confirm stereochemistry .

Basic: How can spectroscopic techniques differentiate this compound from its isomers or degradation products?

Methodological Answer:

  • NMR : Distinct chemical shifts for allylic protons (δ 5.2–5.8 ppm) and hydroxyl groups (δ 1.5–2.5 ppm) help identify the diene system and alcohol moiety.
  • IR : A broad O-H stretch (~3200–3600 cm⁻¹) and conjugated C=C stretches (~1650 cm⁻¹) are diagnostic.
  • HRMS : Exact mass calculations (e.g., C₈H₁₂O requires m/z 124.0888) confirm molecular integrity. Cross-referencing with databases (e.g., NIST) minimizes misidentification .

Advanced: What strategies resolve contradictions in reported physicochemical properties (e.g., melting points, optical rotation) of this compound?

Methodological Answer:
Discrepancies often arise from impurities or stereochemical variations. To address this:

Reproducibility Checks : Replicate synthesis and purification protocols from conflicting studies (e.g., vs. 12).

Statistical Analysis : Apply LSD multiple comparison tests (as in ) to assess significance of variations in optical rotation or melting points.

Advanced Chromatography : Use chiral columns or supercritical fluid chromatography (SFC) to isolate enantiomers and validate purity .

Advanced: How can computational modeling predict the reactivity of this compound in Diels-Alder or oxidation reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry using software like Gaussian to analyze frontier molecular orbitals (HOMO/LUMO) for Diels-Alder feasibility.
  • MD Simulations : Study solvent effects (e.g., 1,4-dioxane vs. THF) on reaction kinetics.
  • Benchmarking : Compare predicted outcomes (e.g., regioselectivity) with experimental data from analogous compounds like geraniol ( ) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves and safety goggles to avoid skin/eye contact (similar to 3,7-dimethylocta-2,6-dien-1-ol in ).
  • Ventilation : Work in fume hoods to mitigate inhalation risks.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste ( ).

Advanced: How does the conformational flexibility of this compound influence its biological or catalytic activity?

Methodological Answer:

  • Dynamic NMR : Monitor ring-flipping or chair-boat transitions in solution to correlate conformation with activity.
  • Docking Studies : Simulate interactions with enzymes (e.g., alcohol dehydrogenases) using AutoDock Vina.
  • Comparative Analysis : Contrast with rigid analogs (e.g., menthol derivatives in ) to isolate flexibility effects .

Basic: What are the best practices for documenting and reporting synthetic yields and purity of this compound?

Methodological Answer:

  • Quantitative Data : Report yields with error margins (e.g., 65 ± 3%) and purity via HPLC/GC-MS (e.g., >98%).
  • Standardized Formats : Follow IUPAC guidelines ( ) for structural drawings and SI units.
  • Open Data : Share raw spectra and chromatograms in repositories like Zenodo for reproducibility .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate the metabolic or environmental degradation pathways of this compound?

Methodological Answer:

  • Synthesis : Introduce ¹³C at the hydroxyl or diene positions via labeled precursors (e.g., ¹³C-glucose).
  • Tracer Studies : Use LC-MS/MS to track labeled metabolites in microbial or environmental samples.
  • Kinetic Isotope Effects (KIE) : Measure degradation rates to infer mechanistic pathways (e.g., photooxidation vs. hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.